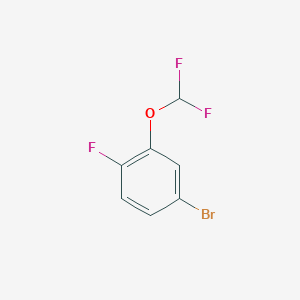

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene

Description

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMESFXMAREHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669667 | |

| Record name | 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954235-78-0 | |

| Record name | 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-2,2-difluoroacetate with 4-bromopyridin-2(1H)-one in acetonitrile under reflux conditions . The reaction proceeds through a series of steps, including halogen exchange and nucleophilic substitution, to yield the desired product.

Industrial Production Methods

Industrial production of 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used. The reactions are often carried out in solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene serves as a scaffold for synthesizing new pharmaceuticals. Its halogenated structure allows for modulation of biological activity, making it valuable in designing drugs targeting specific enzymes or receptors. For instance, it can be used to develop inhibitors for enzymes involved in neurodegenerative diseases, such as β-secretase, which is implicated in Alzheimer's disease .

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme interactions and protein-ligand dynamics. Its ability to inhibit enzyme activity makes it suitable for investigating mechanisms of action in various biological pathways .

-

Agrochemicals

- Pesticide Development : The unique properties of this compound enable its use in developing agrochemicals, particularly pesticides. Its reactivity allows for the synthesis of compounds that can effectively target pests while minimizing environmental impact .

-

Materials Science

- Specialty Chemicals : In materials science, this compound is used to produce specialty chemicals with enhanced properties. For example, it can be incorporated into polymers to improve thermal stability and chemical resistance .

- Fluorinated Polymers : The fluorinated nature of the compound allows for the creation of fluorinated derivatives that are valuable in developing advanced materials with desirable characteristics such as low surface energy and high durability .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in amyloid plaque formation, showing potential therapeutic effects against Alzheimer's disease. The compound's binding affinity was analyzed using kinetic studies, revealing significant inhibition at low concentrations .

Case Study 2: Synthesis of Agrochemicals

Research focused on synthesizing a novel pesticide using this compound as a starting material. The resulting compound exhibited high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

4-Bromo-2-fluoroanisole: Contains a methoxy group instead of a difluoromethoxy group.

1-Bromo-4-(difluoromethoxy)benzene: Similar but with the bromine and difluoromethoxy groups in different positions on the benzene ring.

Uniqueness

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Biological Activity

4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Formula : C7H4BrF3O

- CAS Number : 954235-78-0

- Molecular Weight : 227.01 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Its fluorinated structure enhances lipophilicity and binding affinity, which can lead to increased potency in biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the compound significantly affects its biological activity. Substituents such as bromine and difluoromethoxy groups enhance the compound's reactivity and binding properties.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and reactivity |

| Difluoromethoxy | Enhances binding affinity and selectivity |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated several fluoroaryl derivatives against Staphylococcus aureus, revealing that modifications in the aryl group influence Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

The compound MA-1156 demonstrated the highest antibacterial activity, suggesting that the presence of fluorine enhances efficacy against bacterial growth .

Neurodegenerative Disease Research

This compound has also been investigated for its potential role as a BACE inhibitor in Alzheimer's disease treatment. BACE is an enzyme involved in the production of amyloid plaques, which are characteristic of Alzheimer's pathology. Compounds with similar structures have shown promise in inhibiting BACE activity, thus potentially reducing amyloid deposition .

Toxicological Considerations

Despite its potential therapeutic benefits, the compound also poses certain risks. It has been classified as causing skin irritation and serious eye irritation, indicating a need for careful handling in laboratory settings . Furthermore, structure-based assessments have suggested potential genotoxicity associated with fluorinated compounds, necessitating thorough safety evaluations during drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-(difluoromethoxy)-1-fluorobenzene, and how are intermediates characterized?

- Methodology : Synthesis typically involves halogenation and etherification. For example:

Halogenation : Bromine or electrophilic brominating agents introduce the bromo group at the para position.

Difluoromethoxy introduction : Nucleophilic substitution (e.g., using difluoromethyl chloride) or Mitsunobu conditions with phenol intermediates .

- Characterization : Intermediates are verified via / NMR and GC-MS. For final product purity, HPLC with UV detection (≥95% purity) is recommended .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Primary Tools :

- NMR : NMR distinguishes difluoromethoxy (-OCFH) and aromatic fluorine signals. NMR resolves coupling patterns (e.g., J and J) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 250.99) and isotopic patterns for bromine .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and substituent orientation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to optimize the synthesis and predict reactivity of this compound?

- Methodology :

- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) calculate reaction energetics (atomization energies ±2.4 kcal/mol accuracy) .

- Reactivity Prediction : Electron density maps and Fukui indices identify electrophilic/nucleophilic sites. For example, the bromine atom shows high electrophilicity, favoring Suzuki-Miyaura cross-coupling .

- Data Table :

| Functional | Atomization Energy Error (kcal/mol) | Application |

|---|---|---|

| B3LYP | ±2.4 | Thermochemistry |

| M06-2X | ±3.1 | Kinetics |

Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

- Resolution Strategies :

Multi-Technique Cross-Validation : Combine DEPT NMR with 2D COSY/HSQC to resolve overlapping signals.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method) to confirm substituent effects .

Crystallographic Analysis : Resolve ambiguities (e.g., regiochemistry) via SHELXL-refined crystal structures .

Q. What are the mechanistic considerations for nucleophilic aromatic substitution (SAr) reactions involving this compound?

- Key Factors :

- Activation by Electron-Withdrawing Groups : The difluoromethoxy group (-OCFH) enhances ring electrophilicity, lowering the activation barrier for SAr at the bromine position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.